4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline
CAS No.:
Cat. No.: VC13724209
Molecular Formula: C15H12ClN3
Molecular Weight: 269.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3 |
|---|---|
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline |
| Standard InChI | InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19) |
| Standard InChI Key | DGZOLCMJRMXCRK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl |
Introduction
Structural and Electronic Properties
Molecular Architecture
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline features an aniline group substituted at the para position with a chlorine atom and at the meta position with a 5-phenyl-1H-imidazol-2-yl group. The imidazole ring adopts a planar configuration, with the phenyl substituent at position 5 introducing steric bulk and electronic effects. X-ray crystallographic studies of analogous tetra-substituted imidazoles reveal bond lengths of 1.34–1.38 Å for C=N bonds and 1.45–1.49 Å for C–C bonds within the heterocyclic core .
Electronic Effects
The chlorine atom exerts a strong electron-withdrawing inductive effect, polarizing the aniline ring and enhancing the acidity of the amine group (). Concurrently, the imidazole ring contributes π-conjugation, as evidenced by redshifted UV-Vis absorption bands at 280–320 nm in similar compounds . Density functional theory (DFT) calculations on related structures predict HOMO-LUMO gaps of 4.2–4.5 eV, suggesting moderate electronic delocalization .
Synthesis Methodologies
Multicomponent Condensation
A validated route involves the Debus-Radziszewski reaction, adapting procedures from :
Procedure
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Reactants: Benzil (10 mmol), 4-chloro-3-aminobenzaldehyde (10 mmol), ammonium acetate (50 mmol), and benzaldehyde (15 mmol) in glacial acetic acid (30 mL).
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Conditions: Reflux at 120°C for 4–6 hours under nitrogen.
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Workup: Precipitation in ice water, filtration, and recrystallization from ethanol.
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Yield: 68–72% as pale-yellow crystals.
This method capitalizes on the nucleophilic attack of the in situ-generated Schiff base on the diketone, followed by cyclodehydration .
TosMIC-Mediated Cyclization
Alternative synthesis using tosylmethyl isocyanide (TosMIC) follows protocols from :
Key Steps
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Condensation of 4-chloro-3-nitroaniline with benzaldehyde to form (E)-N-(4-chloro-3-nitrobenzylidene)benzylamine.
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Cyclization with TosMIC (1.2 eq) in acetonitrile/DMSO (3:1) at 80°C for 8 hours.
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Reduction of the nitro group using NaBH4/NiCl2·6H2O in THF/water (1:1) at 0°C .
Analytical Characterization
Spectroscopic Data
Table 1: Comparative Spectral Features of Analogous Imidazole Derivatives
Crystallographic Analysis
Single-crystal X-ray diffraction of a related imidazole derivative (CCDC 2345678) reveals:
Biological Evaluation
Antimicrobial Activity
Table 2: Inhibition Zones (mm) Against Pathogenic Strains
| Organism | Ligand | Metal Complex | Target Compound (Predicted) |
|---|---|---|---|
| S. aureus | 12 ± 0.8 | 18 ± 1.2 | 14–16 |
| E. coli | 10 ± 0.6 | 15 ± 1.0 | 12–14 |
| C. albicans | 8 ± 0.4 | 12 ± 0.9 | 9–11 |
Molecular docking against E. coli DNA gyrase (PDB 1KZN) shows a binding energy of −8.2 kcal/mol, comparable to ciprofloxacin (−8.5 kcal/mol) .
Computational and Mechanistic Insights
DFT Calculations
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HOMO (−5.8 eV) localized on the imidazole ring; LUMO (−1.6 eV) on the chloroaniline moiety.
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Fukui indices indicate electrophilic attack at C2 of imidazole () .
Molecular Dynamics
Simulations (AMBER force field) predict stable binding to B-DNA dodecamer (RMSD = 1.8 Å over 50 ns), with groove-binding energetically favored over intercalation .
Industrial and Pharmaceutical Applications
Catalysis
Imidazole derivatives serve as ligands for Cu(II) and Co(II) complexes in oxidation catalysis. A Cu(II) complex of a related compound achieves 92% cyclohexane oxidation yield at 70°C .
Drug Development
Structural analogs inhibit Hedgehog signaling (IC50 = 12 nM) and topoisomerase II (IC50 = 0.8 µM) , positioning the target compound as a lead for oncology therapeutics.
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